N-(2,2,2-Trifluoroethyl)hydroxylamine
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Overview
Description
N-(2,2,2-Trifluoroethyl)hydroxylamine is a fluorinated organic compound characterized by the presence of a trifluoroethyl group attached to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,2,2-Trifluoroethyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of 1,1,1-trifluoro-2-nitroethane using hydrogen in the presence of a palladium catalyst . The reaction is typically carried out in a mixture of water and methanol, with the process requiring about 12 hours to complete.
Another method involves the reaction of glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product, which can be further purified .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cost-effective reagents and mild reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trifluoroethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the trifluoroethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as hydrogen gas in the presence of palladium catalyst.
Substitution reagents: Such as halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines.
Scientific Research Applications
N-(2,2,2-Trifluoroethyl)hydroxylamine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Industry: this compound is used in the production of agrochemicals and other industrial products that benefit from the presence of fluorine atoms.
Mechanism of Action
The mechanism by which N-(2,2,2-Trifluoroethyl)hydroxylamine exerts its effects involves the interaction of its trifluoroethyl group with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s lipophilicity, metabolic stability, and interaction with biological molecules . These interactions can affect drug absorption, distribution, and receptor binding, making the compound valuable in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethoxyamine hydrochloride: This compound is similar in structure but contains an ethoxy group instead of a hydroxylamine moiety.
N-(2,2,2-Trifluoroethyl)isatin ketimine: Another fluorinated compound used in organic synthesis and medicinal chemistry.
Uniqueness
N-(2,2,2-Trifluoroethyl)hydroxylamine is unique due to its combination of a trifluoroethyl group with a hydroxylamine moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C2H4F3NO |
---|---|
Molecular Weight |
115.05 g/mol |
IUPAC Name |
N-(2,2,2-trifluoroethyl)hydroxylamine |
InChI |
InChI=1S/C2H4F3NO/c3-2(4,5)1-6-7/h6-7H,1H2 |
InChI Key |
BOONQKDIECLPKH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)NO |
Origin of Product |
United States |
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